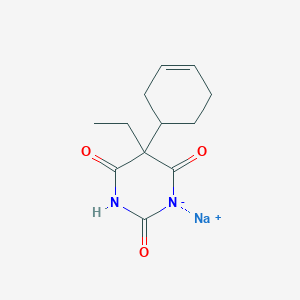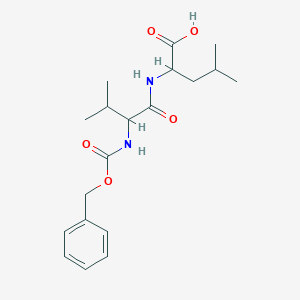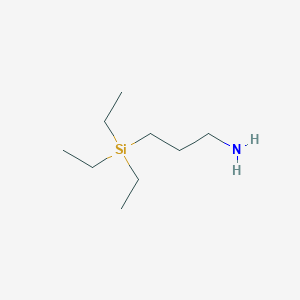
N,N-dimethylhexadecan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N,N-dimethylhexadecan-2-amine can be synthesized through the reaction of hexadecylamine with formaldehyde and formic acid. The reaction typically involves heating the mixture to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where hexadecylamine is reacted with formaldehyde and formic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product .
化学反応の分析
Types of Reactions
N,N-dimethylhexadecan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium compounds.
科学的研究の応用
N,N-dimethylhexadecan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Employed as an antistatic agent, emulsifier, and corrosion inhibitor in various industrial processes.
作用機序
The mechanism of action of N,N-dimethylhexadecan-2-amine involves its interaction with molecular targets such as cell membranes and proteins. As a surfactant, it can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. In biological systems, it can modulate signaling pathways and affect cellular processes .
類似化合物との比較
N,N-dimethylhexadecan-2-amine can be compared with other similar compounds such as:
Hexadecylamine: A primary amine with similar applications but lacks the additional methyl groups.
Dimethyloctadecylamine: An amine with a longer carbon chain, providing different surfactant properties.
Dimethyldodecylamine: An amine with a shorter carbon chain, resulting in different solubility and emulsifying properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it highly effective in various applications .
特性
CAS番号 |
16058-51-8 |
|---|---|
分子式 |
C18H39N |
分子量 |
269.5 g/mol |
IUPAC名 |
N,N-dimethylhexadecan-2-amine |
InChI |
InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3 |
InChIキー |
LGDPDVQVOTUMAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
正規SMILES |
CCCCCCCCCCCCCCC(C)N(C)C |
Key on ui other cas no. |
16058-51-8 |
同義語 |
N,N,1-Trimethyl-1-pentadecanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)







